2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole
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Overview
Description
“2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole” is a chemical compound with the molecular formula C13H8BrNS2 . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases . The compound has a molecular weight of 322.24.Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, novel benzothiazole acylhydrazones were designed, synthesized, and investigated for their probable anticancer activity. These compounds showed cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cell lines, indicating the potential of benzothiazole derivatives as anticancer agents (Osmaniye et al., 2018).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibition properties. A study on the enhanced corrosion resistance of mild steel in 1 M HCl solution by trace amounts of 2-phenyl-benzothiazole derivatives found that certain compounds exhibited high inhibition efficiency, indicating their potential as corrosion inhibitors (Salarvand et al., 2017).
Fluorescence Sensing
A benzothiazole-based aggregation-induced emission luminogen (AIEgen) was designed and synthesized for physiological pH sensing. This compound exhibited multifluorescence emissions in different states based on tunable excited-state intramolecular proton transfer and restricted intramolecular rotation processes, showcasing its application in highly sensitive detection of pH fluctuation in biosamples and neutral water samples (Li et al., 2018).
Photophysical Properties
The photophysical properties of benzothiazole derivatives have been explored, indicating their potential use in optical materials. A study on tandem photoarylation-photoisomerization of halothiazoles highlighted the synthesis and photophysical properties of ethyl 2-arylthiazole-5-carboxylates, suggesting their application as singlet-oxygen sensitizers (Amati et al., 2010).
Mechanism of Action
Target of Action
This compound is a derivative of thiophene, which is often used in organic synthesis and material chemistry .
Mode of Action
It is known that thiophene derivatives can participate in various chemical reactions, such as nucleophilic substitution reactions, coupling reactions, and cyclization reactions, thereby introducing different functional groups and conformations .
Biochemical Pathways
Thiophene derivatives are widely used in the synthesis of drug molecules and luminescent materials . They can introduce specific substituents, alter the conjugated structure and electronic properties of the thiophene molecule, thereby regulating its optical properties and luminescent effects .
Pharmacokinetics
The solubility of the compound in chloroform and methanol suggests that it may have good bioavailability.
Result of Action
Given its potential use in the synthesis of luminescent materials , it may have effects on cellular processes related to light emission.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat.
properties
IUPAC Name |
2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS2/c14-12-7-5-9(16-12)6-8-13-15-10-3-1-2-4-11(10)17-13/h1-8H/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLCYSGZXOIFTF-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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